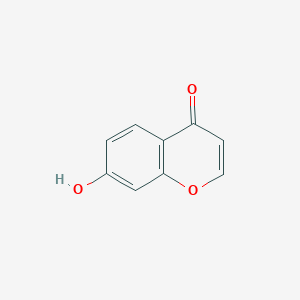

7-hydroxy-4H-chromen-4-one

Vue d'ensemble

Description

7-Hydroxy-4-chromone is a member of chromones.

7-Hydroxy-4-benzopyrone is a natural product found in Actinidia valvata, Phlojodicarpus villosus, and other organisms with data available.

Applications De Recherche Scientifique

Bloc de Construction de la Chimie Médicinale pour les Composés Thérapeutiques

Le squelette chroman-4-one, qui comprend la 7-hydroxy-4H-chromen-4-one, est une entité structurale importante en chimie médicinale. Il sert de bloc de construction majeur pour une large classe de composés médicinaux en raison de sa structure hétérocyclique contenant de l'oxygène. Ces composés synthétiques présentent une large variété d'activités biologiques et pharmaceutiques, ce qui les rend précieux dans le développement de médicaments .

Activités Antioxydantes

Des composés dérivés de la this compound ont été synthétisés et évalués pour leurs activités antioxydantes. Ces activités sont cruciales car elles peuvent protéger l'organisme des dommages causés par des molécules nocives appelées radicaux libres .

Applications Antiparasitaires

Des dérivés de la chroman-4-one ont été synthétisés et évalués biologiquement contre des enzymes parasitaires et des parasites tels que Trypanosoma brucei et Leishmania infantum. Cela indique l'utilisation potentielle de la this compound dans le développement de traitements contre les infections parasitaires .

Effets Antiprolifératifs

Des études ont montré que certains dérivés de la this compound peuvent exercer des effets antiprolifératifs en arrêtant les cellules en phase G2/M du cycle cellulaire et en induisant l'apoptose. Cela suggère des applications potentielles en thérapie anticancéreuse, où le contrôle de la prolifération cellulaire est crucial .

Effets Antidiabétiques

Certains composés isolés liés aux structures de la chromanone ont présenté des effets antidiabétiques significatifs en inhibant des enzymes telles que la DGAT, la PTP1B et l'α-glucosidase. Cela indique la possibilité d'utiliser des dérivés de la this compound pour gérer le diabète .

Propriétés Antivirales

Les flavonoïdes contenant l'échafaudage 4H-chromen-4-one ont montré des activités antivirales. Cela suggère que les dérivés de la this compound pourraient être explorés pour leur potentiel dans la création de thérapies antivirales .

Mécanisme D'action

Target of Action

The primary target of 7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinases play crucial roles in cell signaling, cell growth, and differentiation. By inhibiting Src, this compound interferes with downstream signaling pathways, affecting cellular processes .

Mode of Action

When this compound interacts with Src, it disrupts the kinase’s activity. Src kinases are involved in various cellular processes, including proliferation, migration, and survival. Inhibition of Src can lead to altered gene expression, cell cycle arrest, and reduced tumor growth .

Analyse Biochimique

Biochemical Properties

7-Hydroxy-4H-chromen-4-one is known to inhibit Src kinase, a protein that plays a key role in cell signaling . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is less than 300 μM . This interaction with Src kinase suggests that this compound may have a significant role in biochemical reactions involving this enzyme.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its inhibitory effect on Src kinase . By inhibiting Src kinase, it can potentially affect downstream signaling pathways, leading to changes in gene expression and cellular functions .

Metabolic Pathways

Given its known interaction with Src kinase, it could potentially be involved in pathways related to cell signaling .

Subcellular Localization

Given its biochemical properties, it could potentially localize to areas of the cell where Src kinase is present, given its known interaction with this enzyme .

Activité Biologique

7-Hydroxy-4H-chromen-4-one, also known as 7-hydroxycoumarin or umbelliferone, is a naturally occurring compound belonging to the coumarin family. It is characterized by its molecular formula and is found in various plants, notably those from the Apiaceae and Rutaceae families. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The primary biological activity of this compound is attributed to its ability to inhibit Src kinase, a key player in cell signaling pathways that regulate cell growth and differentiation. The inhibition of Src kinase alters downstream signaling processes, which can lead to reduced tumor growth and altered gene expression. The compound's interaction with Src kinase has been quantified with an IC50 value of less than 300 μM, indicating significant potency in inhibiting this target .

- Molecular Mechanism : The hydroxyl group at position 7 enhances the compound's reactivity and solubility, facilitating its interaction with various biological targets.

- Metabolic Pathways : this compound is involved in pathways related to oxidative stress reduction and mitochondrial biogenesis through the activation of SIRT1, which regulates PGC-1α.

Biological Activities

- Antioxidant Activity :

- Anti-inflammatory Effects :

-

Anticancer Properties :

- Studies have shown that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer). For instance, specific derivatives exhibited IC50 values ranging from 2.527 µM to 6.553 µM, indicating their potential as anticancer agents .

Case Studies

A recent study investigated the cytotoxic effects of various derivatives of this compound on cancer cell lines. The findings highlighted:

- Cell Viability Reduction : Compounds derived from this compound demonstrated significant reductions in cell viability (≤50%) at concentrations around 10 µM.

- Dose-response Analysis : The study conducted dose-response assays revealing that compounds had IC50 values indicative of their potency against cancer cells, with some showing effective inhibition of Chk1 phosphorylation at low concentrations .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | IC50 Value |

|---|---|---|

| Src Kinase Inhibition | Disruption of cell signaling pathways | <300 µM |

| Antioxidant Activity | Scavenging free radicals | N/A |

| Anti-inflammatory Effects | Modulation of inflammatory responses | N/A |

| Anticancer Activity (HeLa) | Induction of apoptosis | 2.642 µM - 3.995 µM |

| Anticancer Activity (HCT116) | Induction of apoptosis | 2.527 µM - 6.553 µM |

Propriétés

IUPAC Name |

7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJCRTSTRGRJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208604 | |

| Record name | 7-Hydroxy-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59887-89-7 | |

| Record name | 7-Hydroxychromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-4-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-hydroxy-4H-chromen-4-one influence mitochondrial function?

A1: Research indicates that this compound promotes mitochondrial biogenesis, a process crucial for maintaining cellular energy production. It achieves this by activating SIRT1, a protein deacetylase that positively regulates PGC-1α, a master regulator of mitochondrial biogenesis []. This activation leads to increased expression of mitochondrial proteins like ATP synthase β and ND6, resulting in enhanced respiration and ATP production in renal proximal tubular cells []. You can find more details about this mechanism in the paper "Isoflavones Promote Mitochondrial Biogenesis" on Semantic Scholar: .

Q2: What is the significance of the hydroxyl group at position 7 in this compound for its biological activity?

A2: Studies on substituted isoflavones, including this compound, have revealed that the presence of the hydroxyl group at position 7 is essential for the activation of SIRT1 []. This activation is crucial for the compound's ability to induce mitochondrial biogenesis. Further research is needed to fully understand the specific interactions between the hydroxyl group and the SIRT1 protein.

Q3: Have there been studies investigating the anti-inflammatory potential of compounds derived from this compound?

A4: While the provided research doesn't directly investigate the anti-inflammatory properties of this compound itself, a study exploring flavone and flavanone derivatives, which share structural similarities with this compound, highlights their potential as anti-inflammatory agents []. The researchers synthesized various derivatives and found that some exhibited significant anti-inflammatory activity comparable to known COX-2 inhibitors. This finding suggests that further investigation into the anti-inflammatory potential of compounds derived from this compound is warranted. You can delve deeper into this research by accessing the paper "Molecular modelling, Synthesis and Evaluation of Flavone and Flavanone Scaffolds as Anti-inflammatory Agents" on Semantic Scholar: .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.